molecular formula C14H15N3O B3363922 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one CAS No. 107486-21-5

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one

Cat. No.: B3363922
CAS No.: 107486-21-5
M. Wt: 241.29 g/mol
InChI Key: CGHKJYPBVZBXOP-UHFFFAOYSA-N
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Description

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one is a heterocyclic compound featuring a benzimidazole core fused with an imidazole ring. The structure includes two methyl groups at positions 2 and 9 of the benzimidazole system and a propan-1-one substituent at position 3.

Properties

IUPAC Name

1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-4-12(18)13-9(2)15-14-16(3)10-7-5-6-8-11(10)17(13)14/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHKJYPBVZBXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357768
Record name AG-D-23066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107486-21-5
Record name AG-D-23066
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,9-dimethylbenzimidazole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and oxidation steps. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Industrial synthesis also emphasizes the importance of cost-effective and environmentally friendly methods, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-A]benzimidazole ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which 1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound Benzimidazole 2,9-Dimethyl, propan-1-one ~253* Enhanced lipophilicity due to methyl groups; potential for π-π interactions
3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one Imidazole Phenyl, propan-1-one 214.2 Hydrothermal synthesis; simpler heterocycle with phenyl substituent
Compound 44 () Imidazo[1,2-a]pyridine Chlorophenyl, triazole 462.09 Nuclear receptor ligand; higher molecular weight with halogen substituents
9-Ethyl-3-(imidazo[1,2-a]pyrimidin-3-yl)-9H-carbazole Imidazo-pyrimidine Ethyl, carbazole ~319.4 Crystalline structure; potential electronic applications
No. 2158 () Propan-1-one Hydroxyphenyl, pyridyl ~255.3 Genotoxicity concerns in flavoring agents; hydroxyl groups increase reactivity

*Estimated based on structural analogs (C15H15N3O).

Key Observations:
  • Substituent Effects : The 2,9-dimethyl groups likely improve metabolic stability compared to ethyl or halogenated substituents in analogs . The propan-1-one moiety, common across all compounds, contributes to hydrogen-bonding capacity but may also influence toxicity profiles .
  • Molecular Weight : The target compound’s moderate molecular weight (~253 g/mol) positions it within the "drug-like" range, contrasting with bulkier analogs like Compound 44 (462.09 g/mol) .

Biological Activity

1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one (CAS Number: 107486-21-5) is a complex organic compound that belongs to the class of imidazo-benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C14H15N3O
  • Molar Mass : 241.29 g/mol
  • Structural Characteristics : The compound features a unique imidazo-benzimidazole structure, which is significant for its biological properties.

Anticancer Activity

Research indicates that imidazo-benzimidazole derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that compounds with this scaffold can inhibit the growth of various cancer cell lines. For instance:

  • Case Study : A study by Garuti et al. reported that benzimidazole derivatives showed promising anticancer effects against leukemia and solid tumors, with IC50 values indicating effective inhibition at low concentrations .
CompoundCell LineIC50 (µM)
This compoundKB10
This compoundU9375

Antimicrobial Activity

Imidazo-benzimidazole derivatives have also shown notable antimicrobial properties against various bacterial strains:

  • Case Study : In vitro testing revealed that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 1 µg/mL against both Gram-positive and Gram-negative bacteria .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Klebsiella pneumoniae16

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo-benzimidazole derivatives has been explored in several studies. These compounds are believed to modulate inflammatory pathways effectively.

  • Research Findings : A study indicated that certain benzimidazole derivatives could reduce inflammation markers in vitro and in vivo models .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
  • Antimicrobial Mechanism : It is suggested that these compounds disrupt bacterial cell wall synthesis or inhibit key enzymes essential for bacterial survival .

Q & A

Q. What are the established synthetic routes for 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)propan-1-one?

The compound can be synthesized via substitutive addition reactions using 2,9-disubstituted imidazo[1,2-a]benzimidazoles as precursors. For example, reactions with acrylic acid derivatives (esters, amides, or nitriles) under controlled conditions yield 3-(imidazo[1,2-a]benzimidazol-3-yl)propionic acid derivatives, which can be further modified. The reaction rate is influenced by the substituent in the 2-position of the heteroring, the π charge on the C3 atom, and the choice of solvent (e.g., methanol or dioxane with catalytic HCl) . Condensation reactions with aldehydes, as seen in analogous benzimidazole systems, may also apply, requiring sodium hydroxide as a base and ethanol/water mixtures for optimal yield .

Q. How is the structural characterization of this compound typically performed?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify aromatic protons (δ ~7.0–8.5 ppm) and carbonyl groups (δ ~190–210 ppm).
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 321.192 for C14H15N3OBr) confirm molecular weight .
  • X-ray Crystallography: The SHELX program suite is widely used for solving crystal structures, particularly for analyzing π-stacking interactions in the imidazo-benzimidazole core. SHELXL refines high-resolution data, while SHELXPRO interfaces with macromolecular applications .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in synthetic pathways?

Substituents at the 2-position of the imidazo[1,2-a]benzimidazole ring significantly alter reaction kinetics. For instance, electron-withdrawing groups (e.g., -NO2) reduce the π charge at C3, slowing nucleophilic addition. Computational studies (e.g., DFT calculations) can quantify π charge distribution, while kinetic experiments under varying temperatures and solvents isolate steric effects. Methoxy or methyl groups at the 9-position may enhance solubility but require optimization to avoid steric hindrance during cyclization .

Q. What methodologies are used to resolve contradictions in reaction yield or biological activity data?

Discrepancies in synthetic yields or bioactivity results necessitate:

  • Reproducibility Checks: Repeating reactions under inert atmospheres (e.g., N2) to exclude oxidation by-products.
  • Analytical Cross-Validation: Using HPLC-MS to detect impurities and differential scanning calorimetry (DSC) to assess crystallinity.
  • Structure-Activity Relationship (SAR) Studies: Modifying substituents (e.g., replacing bromine with chlorine) and correlating changes with bioassay results (e.g., IC50 values in anticancer screens) .

Q. How can the compound’s potential pharmacological activity be systematically evaluated?

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with paclitaxel as a positive control.
  • Molecular Docking: Target enzymes like DNA topoisomerase II or kinases (e.g., EGFR) using AutoDock Vina to predict binding affinity.
  • ADMET Profiling: Assess solubility (logP), metabolic stability (CYP450 inhibition), and toxicity (Ames test) .

Methodological Guidance

Q. What experimental design considerations are critical for optimizing the compound’s synthesis?

  • Reagent Stoichiometry: Maintain a 1:1 molar ratio of imidazo[1,2-a]benzimidazole to acrylic acid derivatives to minimize side products.
  • Catalyst Selection: Use HCl in dioxane for acid-catalyzed reactions or NaOH in ethanol for base-mediated condensations .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure product .

Q. How can computational tools enhance understanding of this compound’s reactivity?

  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways using GROMACS.
  • Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,9-Dimethyl-9H-imidazo[1,2-A]benzimidazol-3-YL)propan-1-one

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